molecular formula C9H13N3O B8434265 2-Ethyl-6-methyl-isonicotinic acid hydrazide

2-Ethyl-6-methyl-isonicotinic acid hydrazide

Cat. No. B8434265
M. Wt: 179.22 g/mol
InChI Key: HECJFYFPAMKONH-UHFFFAOYSA-N
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Patent
US08178562B2

Procedure details

A solution of crude N′-(2-ethyl-6-methyl-pyridine-4-carbonyl)-hydrazinecarboxylic acid tert-butyl ester in dioxane (10 mL) is treated with 4M HCl in dioxane (4 mL) for 6 h. The mixture is evaporated, the residue taken up in MeOH and the 2-ethyl-6-methyl-isonicotinic acid hydrazide hydrochloride is precipitated from Et2O as white foam; 1H NMR (CD3OD): δ 8.16 (s, 1H), 8.14 (s, 1H), 3.15 (q, J=7.6 Hz, 2H), 2.87 (s, 3H), 1.46 (t, J=7.6 Hz, 3H).
Name
N′-(2-ethyl-6-methyl-pyridine-4-carbonyl)-hydrazinecarboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][NH:9][C:10]([C:12]1[CH:17]=[C:16]([CH3:18])[N:15]=[C:14]([CH2:19][CH3:20])[CH:13]=1)=[O:11])=O)(C)(C)C.Cl>O1CCOCC1>[CH2:19]([C:14]1[CH:13]=[C:12]([CH:17]=[C:16]([CH3:18])[N:15]=1)[C:10]([NH:9][NH2:8])=[O:11])[CH3:20]

Inputs

Step One
Name
N′-(2-ethyl-6-methyl-pyridine-4-carbonyl)-hydrazinecarboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NNC(=O)C1=CC(=NC(=C1)C)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is evaporated
CUSTOM
Type
CUSTOM
Details
the 2-ethyl-6-methyl-isonicotinic acid hydrazide hydrochloride is precipitated from Et2O as white foam

Outcomes

Product
Name
Type
Smiles
C(C)C=1C=C(C(=O)NN)C=C(N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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